REACTION_CXSMILES
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[CH3:1][C:2]1[NH:3][C:4]2[C:9]([C:10](=O)[CH:11]=1)=[CH:8][CH:7]=[C:6]([CH3:13])[N:5]=2.O=P(Cl)(Cl)[Cl:16]>>[Cl:16][C:10]1[C:9]2[C:4](=[N:5][C:6]([CH3:13])=[CH:7][CH:8]=2)[N:3]=[C:2]([CH3:1])[CH:11]=1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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ClC1=CC(=NC2=NC(=CC=C12)C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |